(3,4-Dichloro-2-fluorophenyl)methanamine
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Overview
Description
(3,4-Dichloro-2-fluorophenyl)methanamine is an organic compound with the molecular formula C7H6Cl2FN. It is a derivative of benzylamine, where the benzene ring is substituted with two chlorine atoms and one fluorine atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Dichloro-2-fluorophenyl)methanamine typically involves the reaction of 3,4-dichloro-2-fluorobenzaldehyde with ammonia or an amine source under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or hydrogen gas with a palladium catalyst .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
(3,4-Dichloro-2-fluorophenyl)methanamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compound.
Reduction: The compound can be reduced to form the corresponding amine or hydrocarbon.
Substitution: The chlorine and fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are used under basic conditions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups onto the benzene ring .
Scientific Research Applications
(3,4-Dichloro-2-fluorophenyl)methanamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (3,4-Dichloro-2-fluorophenyl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(3-Chloro-2-fluorophenyl)methanamine: Similar structure but with one less chlorine atom.
(3,5-Dichloro-2-fluorophenyl)methanamine: Similar structure but with chlorine atoms at different positions.
(2,3-Dichlorophenyl)(4-fluorophenyl)methanamine: Similar structure but with different substitution pattern .
Uniqueness
(3,4-Dichloro-2-fluorophenyl)methanamine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both chlorine and fluorine atoms on the benzene ring can enhance its stability and alter its interaction with biological targets .
Properties
Molecular Formula |
C7H6Cl2FN |
---|---|
Molecular Weight |
194.03 g/mol |
IUPAC Name |
(3,4-dichloro-2-fluorophenyl)methanamine |
InChI |
InChI=1S/C7H6Cl2FN/c8-5-2-1-4(3-11)7(10)6(5)9/h1-2H,3,11H2 |
InChI Key |
NRJFPVKUCKIDOD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1CN)F)Cl)Cl |
Origin of Product |
United States |
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